6-(3-Chloropropoxy)-1-benzothiophen-5-ol
Description
Properties
Molecular Formula |
C11H11ClO2S |
|---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
6-(3-chloropropoxy)-1-benzothiophen-5-ol |
InChI |
InChI=1S/C11H11ClO2S/c12-3-1-4-14-10-7-11-8(2-5-15-11)6-9(10)13/h2,5-7,13H,1,3-4H2 |
InChI Key |
GAGWEXFANVTWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)O)OCCCCl |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-benzothiophen-5-ol
-
- 1-benzothiophen-5-ol (1 equivalent)
- 1-bromo-3-chloropropane (1.1 equivalents)
- Potassium carbonate (2–2.5 equivalents)
- Solvent: Anhydrous DMF or acetone
- Temperature: 70°C to reflux
- Time: 4 to 12 hours depending on scale and solvent
Mechanism:
The phenolic hydroxyl group of 1-benzothiophen-5-ol is deprotonated by potassium carbonate to form the phenolate ion, which then performs a nucleophilic attack on the electrophilic carbon of 1-bromo-3-chloropropane, displacing bromide and forming the 6-(3-chloropropoxy) substituent.Workup:
After completion, the reaction mixture is cooled and poured into ice water to precipitate the product. The solid is filtered, washed, and purified by recrystallization or chromatography.Yields:
Literature reports yields typically in the range of 60–80% for this alkylation step, depending on purity of reagents and reaction optimization.
Purification and Characterization
Purification:
Recrystallization from ethyl acetate or hexane/ethyl acetate mixtures is common to obtain pure this compound.-
- Melting point determination (typical mp ~111–113 °C reported for related compounds).
- 1H-NMR and 13C-NMR spectroscopy to confirm substitution pattern.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy for functional group analysis.
- Thin-layer chromatography (TLC) for purity assessment.
Alternative Synthetic Routes and Considerations
Use of Protective Groups: In some synthetic schemes, protecting groups may be employed on the hydroxyl or other reactive sites to improve selectivity or yield, though direct alkylation is generally preferred for simplicity.
Catalytic Hydrogenation: Some related compounds require reduction steps; however, for this compound, direct alkylation is the primary method. Catalytic hydrogenation has been reported as ineffective or incomplete for related intermediates.
Reagent Variations: Substitution of 1-bromo-3-chloropropane with other haloalkanes or use of phase-transfer catalysts can be explored to optimize reaction conditions.
Summary Table of Preparation Parameters
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 1-benzothiophen-5-ol + 1-bromo-3-chloropropane + K2CO3 | DMF or acetone | 70°C to reflux | 4–12 hours | 60–80 | Nucleophilic substitution, base-mediated |
| 2 | Workup: Quench in ice water, filtration, recrystallization | — | Room temp | — | — | Purification and isolation |
| 3 | Characterization: NMR, MS, IR, melting point | — | — | — | — | Confirm structure and purity |
Representative Example from Literature
A reported synthesis analogous to the preparation of this compound involves the following:
A mixture of methyl 3-hydroxy-4-methoxybenzoate was alkylated with 1-bromo-3-chloropropane in the presence of potassium carbonate in DMF at 70°C for 4 hours, affording the corresponding chloropropoxy derivative in 95% yield.
Although this example uses a benzoate derivative, the reaction conditions and mechanism are directly translatable to benzothiophene phenols.
Analytical Data and Research Findings
NMR Data: Typical 1H-NMR signals for the chloropropoxy side chain include triplets and multiplets corresponding to the -CH2- groups adjacent to oxygen and chlorine atoms, confirming successful alkylation.
Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound confirm the structure.
Purity: TLC and melting point data support high purity of the synthesized compound.
Reaction Optimization: Use of anhydrous conditions and excess base improves yield and reduces side reactions.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloropropoxy)-1-benzothiophen-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the propoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene ketones, while substitution reactions can produce a variety of benzothiophene derivatives with different functional groups.
Scientific Research Applications
6-(3-Chloropropoxy)-1-benzothiophen-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(3-Chloropropoxy)-1-benzothiophen-5-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Antiproliferative Activity of 3-Chloropropoxy-Substituted Compounds in MVECs
Key Observations:
Core Structure Influence : Benzotriazines with 3-chloropropoxy at C7 and methoxy at C6 (e.g., 8m ) exhibit superior antiproliferative activity compared to ethoxy or pentyloxy analogs. This suggests that the 3-chloropropoxy group enhances membrane permeability or target binding due to its moderate chain length and halogenated terminus .
Substituent Positioning: In benzotriazines, substituting the C4 anilino group (e.g., 3-chloro-4-fluoroanilino in 8m) further amplifies activity. Compounds with dual substitutions at the C3' and C4' positions of the anilino group (e.g., 8i, 8m, 8p) showed GI₅₀ values <10 μM, outperforming single-substituted analogs (e.g., 8j, 8k) .
Electronic Effects: Unlike substituents on the anilino group, electronic modifications (e.g., electron-withdrawing vs.
Comparison with Non-Chlorinated Alkoxy Analogs
- Ethoxy and Pentyloxy Substitutions: Benzotriazines with ethoxy (e.g., 8b-d) or pentyloxy (e.g., 8e-g) groups at C7 showed reduced potency (GI₅₀: 15–25 μM) compared to 3-chloropropoxy derivatives.
- Benzene Derivatives : Compounds like 4c (2-(3-chloropropoxy)-1-isopropyl-4-methylbenzene) were synthesized as intermediates but lacked direct activity data. Their structural similarity underscores the broader applicability of 3-chloropropoxy in medicinal chemistry .
Structural Analogues in Cancer Cell Lines
Compound 8m (7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine) demonstrated broad-spectrum efficacy, inhibiting growth in T47D breast cancer, DU145 and PC-3 prostate cancer, LL/2 lung cancer, and B16F0 melanoma cells at 4–10× lower concentrations than PTK787, a known kinase inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
